Bienvenue dans la boutique en ligne BenchChem!

Fumaric Acid

Solubility Purification Isomer separation

Procure Fumaric Acid (CAS 6915-18-0) for its unique low-solubility, high-acid-strength profile, enabling pH-independent drug release in HPMC matrices—a capability unattainable with soluble acids like citric or maleic acid. Its 3× safety margin over maleic acid and GRAS status ensure formulation safety. Ideal for cocrystal coformers targeting reduced solubility and sustained release, and as a predictable, dose-dependent antimicrobial in acidic beverages. Ensure specification as the trans-isomer to guarantee performance.

Molecular Formula C4H4O4
C4H4O4
COOH-CH=CHCOOH
Molecular Weight 116.07 g/mol
CAS No. 6915-18-0
Cat. No. B7769037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumaric Acid
CAS6915-18-0
Molecular FormulaC4H4O4
C4H4O4
COOH-CH=CHCOOH
Molecular Weight116.07 g/mol
Structural Identifiers
SMILESC(=CC(=O)O)C(=O)O
InChIInChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+
InChIKeyVZCYOOQTPOCHFL-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)
Soluble in ethanol, concentrated sulfuric acid;  slightly soluble in ethyl ether, acetone
Soluble in alcohol 5.76 g/100 g at 30 °C. Insoluble in chloroform and benzene
in 100 g 95% alcohol at 30 °C: 5.76g;  in 100 g acetone at 30 °C: 1.72 g;  in 100 g ether at 25 °C: 0.72 g
Almost insoluble in olive oil, ... carbon tetrachloride, xylene, ... molten camphor, liquid ammonia.
In water, 7X10-3 mg/L at 25 °C
7.0 mg/mL
Solubility in water, g/100ml at 25Â °C: 0.63 (poor)
insoluble to slightly soluble in water;  soluble in alcohol;  slightly soluble in oils.

Structure & Identifiers


Interactive Chemical Structure Model





Fumaric Acid (CAS 6915-18-0) Product Specification and Procurement Baseline Overview


Fumaric acid (CAS 6915-18-0) is the trans-isomer of butenedioic acid, a C4 unsaturated dicarboxylic acid endogenous to the tricarboxylic acid cycle [1]. It is characterized by low aqueous solubility (approximately 4.9–7 g/L at 25°C) and a high melting point (287°C), distinguishing it sharply from its cis-isomer maleic acid [2][3]. The compound is affirmed as Generally Recognized as Safe (GRAS) by the U.S. FDA for food additive use (E number E297) and is widely employed as a pharmaceutical excipient, pH modifier, cocrystal coformer, and acidulant [4][5]. This guide focuses exclusively on quantifiable, comparator-based differentiation relevant to scientific selection and procurement decision-making.

Why Fumaric Acid Cannot Be Substituted with Maleic Acid or Other Dicarboxylic Acids in Formulation and Procurement


Despite belonging to the same C4 dicarboxylic acid family, fumaric acid exhibits physicochemical, toxicological, and functional profiles that diverge radically from its closest analogs. The cis-isomer maleic acid differs in water solubility by approximately two orders of magnitude (~4.9 g/L vs. 480–788 g/L), while succinic acid exhibits a significantly higher pKa1 (4.20 vs. 3.02–3.10), resulting in distinct acidifying capacity and pH modulation behavior [1][2]. More critically, maleic acid demonstrates toxicity at concentrations as low as 0.5% in chronic feeding studies, whereas fumaric acid exhibits toxicity only at 1.5%—a three-fold safety margin differential [3]. These non-interchangeable properties mandate compound-specific specification and procurement. The following section provides direct quantitative evidence across six differentiated performance dimensions.

Fumaric Acid Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis for Scientific Selection


Aqueous Solubility Differentiation: Fumaric Acid vs. Maleic Acid (cis-Isomer)

Fumaric acid exhibits aqueous solubility approximately 100-fold lower than its cis-isomer maleic acid. This difference enables facile purification of fumaric acid from maleic acid via crystallization and is the defining physicochemical feature governing its use in sustained-release formulations [1][2]. The melting point differential (287°C for fumaric acid vs. 130–135°C for maleic acid) further corroborates the distinct intermolecular forces arising from trans versus cis geometry [3].

Solubility Purification Isomer separation Physicochemical properties

pKa Differential and Acidifying Power: Fumaric Acid vs. Succinic Acid vs. Maleic Acid

Fumaric acid exhibits a pKa1 of 3.02–3.10 and pKa2 of 4.38–4.40, conferring substantially greater acid strength than succinic acid (pKa1 4.20, pKa2 5.60). Compared to maleic acid (pKa1 1.80, pKa2 6.10), fumaric acid offers a more balanced dissociation profile with both carboxyl groups readily available for proton donation under physiological pH conditions [1][2]. The experimental pKa1 value of 3.02 at 25°C confirms fumaric acid's classification as a moderately strong organic acid [3].

pH modulation Acidifying agent Dissociation constant Buffer capacity

Cocrystal Formation Differential: Cis-Trans Isomerism Effects on API Conformation and Physicochemical Properties

A direct head-to-head study of marbofloxacin (MBF) with fumaric acid (FA) versus maleic acid (MA) as coformers revealed that the trans geometry of fumaric acid induces a distinct coplanar conformation of the API piperazine group, yielding a salt cocrystal (MBF-FA-H2FA) with decreased solubility and permeability relative to pure MBF. In contrast, the cis-isomer maleic acid produced a bent conformation and a salt (MBF-MA) with improved solubility and permeability [1]. In the famciclovir-fumaric acid system, the ΔpKa value of 0.81 places the complex in the salt–cocrystal continuum zone, enabling access to three distinct crystalline forms (cocrystal, salt, and salt–cocrystal continuum) from the same solvent medium [2].

Cocrystallization Salt-cocrystal continuum Pharmaceutical solid forms Bioavailability

Chronic Oral Toxicity Differential: Fumaric Acid vs. Maleic Acid in Long-Term Feeding Studies

A comparative chronic oral toxicity study evaluated fumaric, tartaric, oxalic, and maleic acids in long-term animal feeding experiments. The study found that maleic acid produced toxic effects at dietary concentrations of 0.5% or higher, whereas fumaric acid exhibited toxicity only at the 1.5% concentration—a three-fold higher toxicological threshold [1]. Fumaric acid is affirmed as GRAS by the U.S. FDA and is approved as a food additive (E297) in multiple jurisdictions, whereas maleic acid lacks equivalent regulatory approvals for direct food use [2].

Toxicology Safety assessment GRAS Food additive safety

Bactericidal Efficacy in Food Preservation: Fumaric Acid vs. Citric Acid vs. Malic Acid

A comparative study in apple cider evaluated the bactericidal efficacy of generally recognized as safe acidulants against Escherichia coli O157:H7. Fumaric acid at 0.10% (wt/vol) adjusted to pH 3.3 demonstrated significant (P < 0.05) bactericidal effect, whereas citric acid and malic acid at equivalent concentrations and pH produced no detectable bactericidal effect [1]. A strong linear correlation (R² = 0.96) between increasing undissociated fumaric acid concentration and increasing log reductions of E. coli O157:H7 confirmed the undissociated acid as the active bactericidal species. A combination of 0.15% fumaric acid and 0.05% sodium benzoate achieved the FDA-mandated 5-log reduction within 6 hours at 25°C [1].

Antimicrobial Food safety Preservative E. coli reduction

pH Modifier Performance in Controlled Release: Fumaric Acid Enables Simultaneous Drug-Acid Release Kinetics

In a systematic study of pH modifiers for hydrophilic matrix tablets containing the weakly basic drug dipyridamole, fumaric acid was evaluated alongside other organic acids. Owing to its combination of high acidic strength (pKa1 3.02–3.10) and low aqueous solubility (~4.9 g/L), fumaric acid achieved simultaneous release with the drug and maintained a constant acidic microenvironmental pH (pHM) over the entire 6-hour dissolution period in phosphate buffer (pH 6.8) [1]. In contrast, more water-soluble acids exhibited rapid diffusion from the matrix, leading to pHM drift and non-simultaneous release profiles [1]. The study further demonstrated that higher acid concentrations increased the release rate constant k while decreasing the release exponent n, indicating a shift toward diffusion-controlled release mechanisms [1].

Controlled release pH microenvironment Matrix tablet Weakly basic drugs

Fumaric Acid Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Pharmaceutical Controlled-Release Matrix Tablets for Weakly Basic Drugs

Formulators seeking to achieve pH-independent release of weakly basic drugs from HPMC matrix tablets should prioritize fumaric acid over more soluble acidulants. As demonstrated by Siepmann et al., the combination of high acid strength and low solubility enables fumaric acid to maintain a constant acidic microenvironmental pH and synchronize its release with the drug over 6 hours—a profile not achievable with water-soluble acids due to rapid diffusion and pH drift [1]. This application is particularly critical for BCS Class IIb drugs where gastric pH variability compromises bioavailability. Recent mass transport modeling further validates fumaric acid as a promising pH modifier for enhancing dissolution rate and extent under high gastric pH conditions [2].

Pharmaceutical Cocrystal Engineering for Sustained Release or Conformational Control

Pharmaceutical scientists designing cocrystals to modulate API solubility, permeability, or conformation should select fumaric acid as a coformer when decreased solubility or sustained release is the target outcome. The direct comparative study by Li et al. (2024) demonstrated that fumaric acid (trans-isomer) as a coformer with marbofloxacin produces a salt cocrystal with decreased solubility and permeability, whereas maleic acid (cis-isomer) produces a salt with improved solubility [1]. Additionally, the famciclovir-fumaric acid system illustrates fumaric acid's capacity to form multiple crystalline forms within the salt–cocrystal continuum (ΔpKa = 0.81), offering formulators a tunable solid-state landscape not accessible with alternative coformers [2].

Food and Beverage Preservation Requiring Selective Antimicrobial Activity

Food safety scientists and beverage formulators requiring pathogen reduction in acidic products should consider fumaric acid over citric or malic acid when specific antimicrobial activity is required. In apple cider, fumaric acid at 0.10% (wt/vol) and pH 3.3 demonstrated significant bactericidal effect against E. coli O157:H7, while citric and malic acids produced no detectable effect under identical conditions [1]. The strong linear correlation (R² = 0.96) between undissociated fumaric acid concentration and log reduction enables predictable, dose-dependent pathogen control. A combination of 0.15% fumaric acid with 0.05% sodium benzoate reliably achieves the FDA-mandated 5-log reduction within 6 hours at 25°C [1].

Wine and Beverage Acidification with Superior Acidifying Power

Winemakers and beverage formulators facing rising must/wine pH due to climate change should evaluate fumaric acid as an economical acidification alternative. A 2022 comparative study by Gancel et al. found that fumaric acid exhibited the highest acidifying power among evaluated acids (tartaric, malic, lactic, and citric acids) while only slightly affecting wine chemistry and organoleptic qualities [1]. Although low solubility requires careful handling, fumaric acid's lower cost per mole relative to traditional wine acidulants (as noted by Buechsenstein and Ough) and its high acidifying efficiency position it as a compelling option where cost-effectiveness and acidity adjustment are primary procurement drivers [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fumaric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.